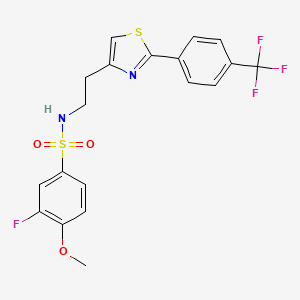

3-fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

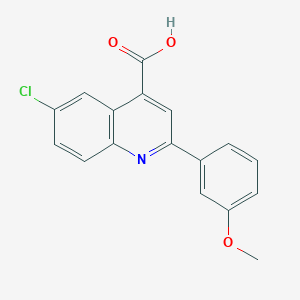

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, a benzenesulfonamide group, and a trifluoromethyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiazole ring, for example, is a heterocycle that can participate in various reactions. The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Without specific experimental data, these properties are difficult to predict .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Research indicates that certain benzenesulfonamide derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are essential for Type II photosensitizers, suggesting that such compounds, including variations of the given chemical structure, could be instrumental in advancing PDT cancer treatment methodologies (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Studies have also explored the enzyme inhibitory activities of benzenesulfonamide derivatives. For example, compounds have been synthesized to act as high-affinity inhibitors of kynurenine 3-hydroxylase, with implications for neurological and psychiatric disorders. These compounds have shown efficacy in vitro and in animal models, providing a foundation for further investigation into therapeutic applications targeting the kynurenine pathway (Röver et al., 1997).

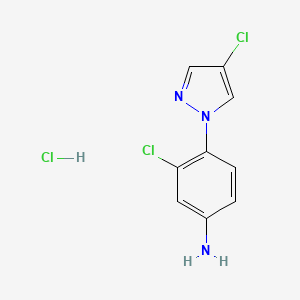

Anti-inflammatory and Anticancer Agents

Another area of application includes the development of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. Such compounds have shown promising pharmacokinetic properties alongside in vivo anti-inflammatory activity, positioning them as potential leads for the development of new COX-2 specific inhibitors. This line of research highlights the therapeutic potential of these compounds in treating conditions associated with COX-2 expression (Pal et al., 2003).

Fluorescent Probes for Sensing Applications

The compound and its derivatives have also found applications as fluorescent probes for sensing pH and metal cations, which is crucial in various biochemical and medical diagnostics fields. Specifically, certain analogues have been developed for magnesium and zinc cation sensing, demonstrating high sensitivity and selectivity, attributed to the unique structural and electronic properties of these fluorophores (Tanaka et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O3S2/c1-28-17-7-6-15(10-16(17)20)30(26,27)24-9-8-14-11-29-18(25-14)12-2-4-13(5-3-12)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCVWXKEBLKJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)

![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)

![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)